REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:23]=[CH:22][C:9]([C:10]([CH:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20]O)[CH2:14][CH2:13]2)=[O:11])=[CH:8][CH:7]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[F:5][C:6]1[CH:23]=[CH:22][C:9]([C:10]([CH:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20][Cl:3])[CH2:14][CH2:13]2)=[O:11])=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
4-(p-fluorobenzoyl)-1-(3-hydroxypropyl) piperidine
|
Quantity
|
43.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2CCN(CC2)CCCO)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature an additional 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then chilled
|
Type
|
CUSTOM
|
Details
|
The chloroform solution was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave 42.7 g
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2CCN(CC2)CCCCl)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |